N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
Overview
Description
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-chloro-6-fluorobenzylamine and 4-chlorophenylsulfonyl chloride. These intermediates are then reacted with glycine derivatives under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving glycinamide derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
- N~2~-(2-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
- N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
Uniqueness
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the sulfonyl and pyridinyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3O3S/c22-15-7-9-17(10-8-15)31(29,30)27(13-18-19(23)5-3-6-20(18)24)14-21(28)26-12-16-4-1-2-11-25-16/h1-11H,12-14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWIURAAGXOWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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